molecular formula C12H13NO2 B8757553 2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione

Katalognummer: B8757553
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: VOYAZQCEWJGYTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione is an organic compound with a complex structure It is a derivative of isoquinoline, characterized by the presence of a tetrahydroisoquinoline core with additional methyl groups and a dioxo functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the intermediate products undergo cyclization and oxidation to form the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes. The exact methods can vary depending on the scale of production and the desired application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoquinoline derivatives.

    Substitution: The methyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,1,6-trimethyl-naphthalene
  • 1,2,3,4-Tetrahydro-2,5,8-trimethyl-naphthalene
  • 1,2,3,4-Tetrahydro-1,5,7-trimethyl-naphthalene

Uniqueness

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione is unique due to its specific substitution pattern and the presence of the dioxo functionality. This gives it distinct chemical properties and potential applications that may not be shared by similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

2,4,4-trimethylisoquinoline-1,3-dione

InChI

InChI=1S/C12H13NO2/c1-12(2)9-7-5-4-6-8(9)10(14)13(3)11(12)15/h4-7H,1-3H3

InChI-Schlüssel

VOYAZQCEWJGYTN-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C(=O)N(C1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.